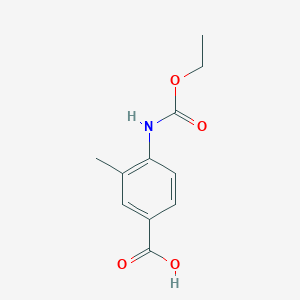
4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as AMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMTB is a thiazole derivative that has been synthesized using a variety of methods. In
科学研究应用
4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been used to study the function of transient receptor potential melastatin 8 (TRPM8) channels in the nervous system. In pharmacology, 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been investigated for its potential as a drug target for various diseases, including cancer and diabetes. In toxicology, 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been used to study the effects of environmental toxins on the nervous system.
作用机制
4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a potent inhibitor of TRPM8 channels, which are involved in the sensation of cold temperatures. TRPM8 channels are also involved in various physiological processes, including pain sensation, bladder function, and prostate cancer progression. 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide binds to the extracellular domain of TRPM8 channels, preventing the influx of calcium ions into the cell and inhibiting channel activity.
Biochemical and Physiological Effects:
4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide inhibits TRPM8 channel activity in a dose-dependent manner. In vivo studies have shown that 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide reduces cold sensitivity in mice and rats. 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the growth of prostate cancer cells in vitro.
实验室实验的优点和局限性
One of the main advantages of using 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potency as a TRPM8 channel inhibitor. 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have a higher affinity for TRPM8 channels than other inhibitors, such as menthol and icilin. However, one limitation of using 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide is its potential off-target effects. 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit other ion channels, including TRPA1 and TRPV1 channels, at high concentrations.
未来方向
There are several future directions for research on 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide. One area of interest is the development of more potent and selective TRPM8 channel inhibitors based on the structure of 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide. Another area of interest is the investigation of the role of TRPM8 channels in various diseases, including cancer and diabetes. Additionally, the potential off-target effects of 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide need to be further investigated to better understand its mechanism of action.
合成方法
The synthesis of 4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been achieved using various methods. One of the most common methods involves the reaction of 4-aminobenzamide with 4-methyl-2-thiocyanatothiazole in the presence of a base such as sodium hydroxide. Other methods involve the use of different reagents and catalysts, including copper(II) chloride, sodium hydride, and palladium on carbon.
属性
IUPAC Name |
4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-6-16-11(13-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBUFHLBJVDDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)


![4-[[(3,4-Difluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7459897.png)




![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)



